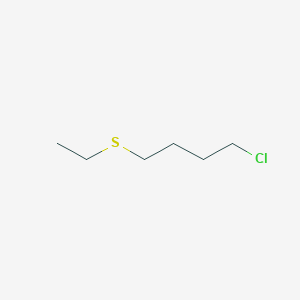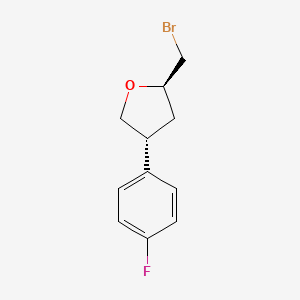![molecular formula C8H13NO B13198782 1-Cyclopropyl-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B13198782.png)
1-Cyclopropyl-2-[(prop-2-en-1-yl)amino]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2-[(prop-2-en-1-yl)amino]ethan-1-one is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . This compound is characterized by the presence of a cyclopropyl group, a prop-2-en-1-yl group, and an amino group attached to an ethanone backbone. It is primarily used for research purposes and has various applications in scientific studies .
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-2-[(prop-2-en-1-yl)amino]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-1-propene with ammonia to form 3-chloropropylamine, which is then hydrolyzed to yield 3-amino-1-propene . Another approach involves the reaction of acetone with ammonia to produce 3-amino-1-propene . These intermediates can then be further reacted with cyclopropyl ketone under appropriate conditions to form the desired compound.
Analyse Des Réactions Chimiques
1-Cyclopropyl-2-[(prop-2-en-1-yl)amino]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction yields.
Applications De Recherche Scientifique
1-Cyclopropyl-2-[(prop-2-en-1-yl)amino]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: Although not widely used in industrial applications, it serves as a valuable research tool for developing new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-2-[(prop-2-en-1-yl)amino]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-2-[(prop-2-en-1-yl)amino]ethan-1-one can be compared with other similar compounds, such as:
1-Cyclopropyl-2-propen-1-one: This compound shares the cyclopropyl and propenyl groups but lacks the amino group, resulting in different chemical properties and reactivity.
1-Cyclopropyl-2,4-cyclononadien-1-ol:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research purposes.
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
1-cyclopropyl-2-(prop-2-enylamino)ethanone |
InChI |
InChI=1S/C8H13NO/c1-2-5-9-6-8(10)7-3-4-7/h2,7,9H,1,3-6H2 |
Clé InChI |
BKTIINPHOUSKHF-UHFFFAOYSA-N |
SMILES canonique |
C=CCNCC(=O)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



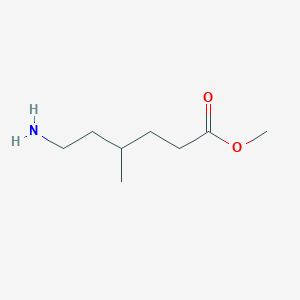
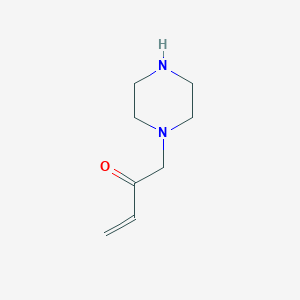
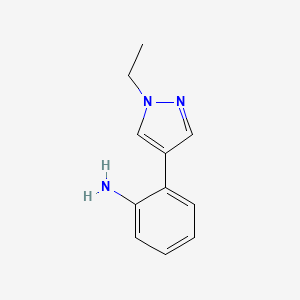
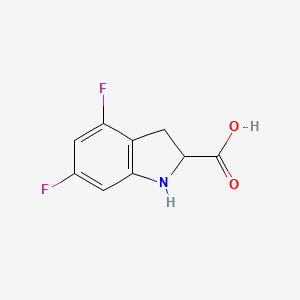

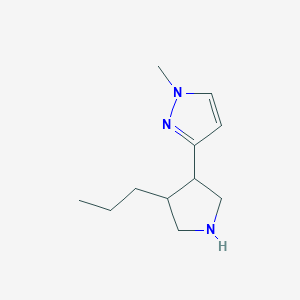
![tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13198741.png)

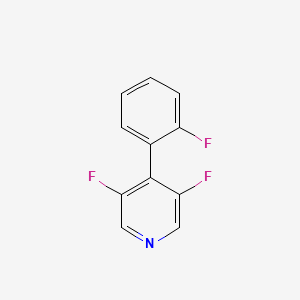

![2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13198775.png)
